1-Chlorononane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

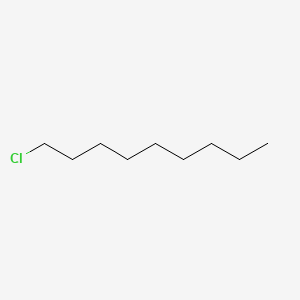

Structure

3D Structure

Properties

IUPAC Name |

1-chlorononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19Cl/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAMCQVGHFRILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049255 | |

| Record name | 1-Chlorononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2473-01-0, 70776-06-6 | |

| Record name | 1-Chlorononane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2473-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonane, 1-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002473010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, tetramer, chlorinated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070776066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chlorononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chlorononane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Chlorononane physical and chemical properties data sheet

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 1-chlorononane (B146367), also known as n-nonyl chloride. The information is curated for technical applications, offering precise data, experimental context, and a visualization of a key chemical transformation.

Chemical Identity and Structure

This compound is a primary alkyl halide consisting of a nine-carbon aliphatic chain with a chlorine atom attached to the terminal carbon.[1] This structure makes it a valuable intermediate in various organic syntheses.[1][2]

| Identifier | Value |

| IUPAC Name | This compound[3] |

| Synonyms | n-Nonyl chloride, Nonyl chloride[4] |

| CAS Number | 2473-01-0[4] |

| Molecular Formula | C₉H₁₉Cl[4] |

| Molecular Weight | 162.70 g/mol [3][4] |

| Canonical SMILES | CCCCCCCCCCl[2] |

| Appearance | Colorless to almost colorless clear liquid[2] |

Physical Properties

The physical characteristics of this compound are essential for its handling, purification, and use in experimental setups. The following table summarizes its key physical properties.

| Property | Value | Conditions |

| Melting Point | -39.4 °C[5][6] | - |

| Boiling Point | 202-204 °C[5][6] | at 1 atm |

| Density | 0.87 g/mL[5][6] | at 25 °C |

| Refractive Index (n_D) | 1.436[5][6] | at 20 °C |

| Vapor Pressure | 0.394 mmHg[5] | at 25 °C |

| Flash Point | 74 °C (166 °F)[5][6] | Closed cup[7] |

| Solubility | Insoluble in water[2] | - |

Chemical and Safety Properties

This compound's reactivity is primarily dictated by the terminal chlorine atom, which serves as a good leaving group in nucleophilic substitution reactions.[1] It is a key precursor for synthesizing surfactants, lubricants, and plasticizers.[2]

Safety and Handling:

-

Hazards: Causes skin and eye irritation.[2][3][5] May cause respiratory irritation.[2][3] It is a combustible liquid.[8]

-

Storage: Store in a cool, well-ventilated place below +30°C.[5][6] Keep the container tightly closed.[2]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[8]

-

Decomposition: Thermal decomposition can release irritating gases and vapors, such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.[8]

Experimental Protocols

The accurate determination of physical properties is fundamental to chemical research. Below are detailed summaries of standard methodologies for measuring the key properties of liquid compounds like this compound.

a) Boiling Point Determination (Capillary Method)

This micro-method is suitable for small sample volumes.[9]

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[10][11]

-

Methodology:

-

A small amount of the liquid sample is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.[12]

-

The apparatus is attached to a thermometer and heated gradually in a heating bath (e.g., paraffin (B1166041) oil or an aluminum block).[9][10]

-

As the temperature rises, air trapped in the capillary tube escapes, seen as a stream of bubbles.[11]

-

The heat is removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point. This occurs when the external pressure equals the vapor pressure of the liquid.[11]

-

-

Apparatus: Thiele tube or similar heating block, thermometer, small test tube (fusion tube), and capillary tube.[9]

b) Density Measurement (Pycnometry)

Pycnometry is a precise method for determining the density of a liquid by weighing a known volume.[13]

-

Principle: Density is defined as mass per unit volume (ρ = m/V). This method accurately measures the mass of a liquid that fills a container of a known, calibrated volume.

-

Methodology:

-

A pycnometer (a glass flask with a precisely fitted stopper) is thoroughly cleaned, dried, and weighed (m_empty).

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

The filled pycnometer is weighed (m_filled).

-

The mass of the liquid is calculated (m_liquid = m_filled - m_empty).

-

The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer (V_pyc). The volume is often determined by performing the same procedure with a reference substance of known density, such as distilled water.

-

-

Apparatus: Pycnometer, analytical balance, and a temperature-controlled water bath to ensure constant temperature.[13]

c) Refractive Index Measurement (Abbe Refractometer)

The refractive index is a characteristic property that relates to the purity of a substance.[14]

-

Principle: The refractive index (n) is the ratio of the speed of light in a vacuum to its speed in the medium.[15][16] A refractometer measures the critical angle of total internal reflection between a prism of known refractive index and the liquid sample.[15]

-

Methodology:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone) and a soft tissue.[14]

-

A few drops of the liquid sample are placed on the surface of the lower prism.[14]

-

The prisms are closed and locked. The instrument's light source, typically a sodium D-line (589.3 nm), is switched on.[16]

-

While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark region. The dispersion compensator is adjusted to create a sharp, achromatic borderline.[14]

-

The main adjustment knob is used to center the borderline on the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature must be recorded, as the refractive index is temperature-dependent.[14]

-

-

Apparatus: Abbe refractometer with a monochromatic light source and a system for temperature control.[16]

Chemical Synthesis Pathway Visualization

This compound can be synthesized from its corresponding alcohol, 1-nonanol, via a nucleophilic substitution reaction. The diagram below illustrates a common laboratory-scale synthesis using thionyl chloride (SOCl₂), a method that produces gaseous byproducts (SO₂ and HCl), which are easily removed.

Caption: Synthesis of this compound from 1-Nonanol.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C9H19Cl | CID 17185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nonane, 1-chloro- [webbook.nist.gov]

- 5. This compound [chembk.com]

- 6. 2473-01-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound 98 2473-01-0 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. byjus.com [byjus.com]

- 13. knowledge.reagecon.com [knowledge.reagecon.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Refractive index - Wikipedia [en.wikipedia.org]

- 16. mt.com [mt.com]

Technical Guide: 1-Chlorononane (CAS No. 2473-01-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorononane (B146367) (n-nonyl chloride), with CAS Registry Number 2473-01-0, is a primary alkyl chloride. It is a colorless liquid that serves as a versatile intermediate and building block in organic synthesis.[1][2] Its linear nine-carbon chain and terminal chlorine atom make it a valuable reagent for introducing the nonyl group into molecules through various chemical transformations, particularly nucleophilic substitution reactions.[2] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and safety information, tailored for a technical audience.

Chemical and Physical Properties

This compound is a combustible, colorless liquid, often with a faint, sweet odor.[1][3] It is generally insoluble in water but soluble in many organic solvents.[1][3] The key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2473-01-0 | [4] |

| Molecular Formula | C₉H₁₉Cl | [4][5] |

| Molecular Weight | 162.70 g/mol | [4][6][7] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 0.87 g/mL at 25°C | [5] |

| Boiling Point | 202-204 °C | [3][5] |

| Melting Point | -39.4 °C | [5] |

| Flash Point | 166 °F (74.4 °C) | [5] |

| Refractive Index (n20/D) | 1.436 | [5] |

| Vapor Pressure | 0.394 mmHg at 25°C | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Various spectroscopic data are publicly available.[8]

Table 2: Spectroscopic Data for this compound

| Technique | Data Availability and Key Features | Reference(s) |

| ¹H NMR | Spectra available in databases. Key signals include a triplet around 3.5 ppm for the -CH₂Cl protons. | [1][8][9] |

| ¹³C NMR | Spectra available. The carbon attached to chlorine (-CH₂Cl) shows a characteristic signal around 45 ppm. | [1][8] |

| Mass Spectrometry (MS) | GC-MS data available. Characteristic fragmentation patterns can be observed. | [4][7][8] |

| Infrared (IR) Spectroscopy | FTIR spectra available, showing C-H stretching and C-Cl stretching vibrations. | [1][4][8] |

| Raman Spectroscopy | Data available in spectral databases. | [1][4][8] |

Reactivity and Applications

As a primary alkyl halide, this compound is an important raw material and intermediate in the chemical industry.[2][10]

-

Nucleophilic Substitution: The terminal chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the synthesis of a wide range of derivatives, such as ethers, esters, amines, and other functionalized nonane (B91170) derivatives.[2]

-

Synthesis Intermediate: It is a key starting material for producing more complex molecules.[2] Its applications extend to the synthesis of surfactants, lubricants, plasticizers, pharmaceuticals, and agrochemicals.[1] For example, it has been used in the synthesis of affinity labeling probes for biochemical studies.[11]

Safety and Handling

This compound presents moderate hazards and requires careful handling in a laboratory or industrial setting.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified as follows:

-

Skin Irritation (Category 2) : Causes skin irritation.[1][4]

-

Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][4]

-

Specific target organ toxicity — single exposure (Category 3) , Respiratory tract irritation: May cause respiratory irritation.[1][4]

Table 3: GHS Hazard and Precautionary Statements

| Code | Statement | Reference(s) |

| H315 | Causes skin irritation | [1][4] |

| H319 | Causes serious eye irritation | [1][4] |

| H335 | May cause respiratory irritation | [1][4] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [1] |

| P264 | Wash skin thoroughly after handling | [1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [3] |

| P302+P352 | IF ON SKIN: Wash with plenty of water | [1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed | [1] |

Handling and Storage

-

Handling : Handle in accordance with good industrial hygiene and safety practices.[3] Use in a well-ventilated area and avoid contact with skin, eyes, and clothing.[3][10] Keep away from open flames, hot surfaces, and sources of ignition.[3]

-

Storage : Store in a dry, cool, and well-ventilated place below +30°C.[3][5] Keep containers tightly closed.[3]

-

Incompatible Materials : Strong oxidizing agents and strong bases.[3]

-

Hazardous Decomposition Products : Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3]

Logical Relationships

The following diagram illustrates the key informational relationships for this compound.

Caption: Informational hierarchy for this compound.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C9H19Cl | CID 17185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Chlornonan [chembk.com]

- 6. Nonane, 1-chloro- (CAS 2473-01-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Nonane, 1-chloro- [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Nonane, 1-chloro- MSDS CasNo.2473-01-0 [lookchem.com]

- 11. This compound | 2473-01-0 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 1-Chlorononane from 1-Nonanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic routes for the chlorination of 1-nonanol to produce 1-chlorononane (B146367), a valuable intermediate in various organic synthesis pathways.[1][2] The document details established methodologies, including reaction mechanisms, experimental protocols, and comparative quantitative data to assist researchers in selecting the most suitable procedure for their specific applications.

Executive Summary

The conversion of primary alcohols to alkyl chlorides is a fundamental transformation in organic chemistry. For the specific synthesis of this compound from 1-nonanol, several reliable methods are available, each with distinct advantages and disadvantages concerning yield, reaction conditions, and reagent handling. This guide focuses on four primary methods:

-

Reaction with Thionyl Chloride (SOCl₂): A widely used and efficient method.

-

The Appel Reaction: Utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) under mild conditions.

-

Reaction with Phosphorus Pentachloride (PCl₅): A classic and effective chlorinating agent.

-

Reaction with Phosphorus Trichloride (B1173362) (PCl₃): An industrially relevant method that can provide high yields.

A fifth method, employing hydrochloric acid (the Lucas test), is also discussed; however, it is generally less effective for primary alcohols like 1-nonanol under standard conditions.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route for the preparation of this compound from 1-nonanol will depend on factors such as desired yield, scale, available reagents, and sensitivity of other functional groups in the substrate. The following table summarizes the key quantitative data for the most prominent methods.

| Method | Reagents | Typical Solvent | Reaction Conditions | Typical Yield of Alkyl Chlorides |

| Thionyl Chloride | SOCl₂ | Dichloromethane (B109758) (DCM) or neat | Reflux | High |

| Appel Reaction | PPh₃, CCl₄ | Dichloromethane (DCM), THF | Room Temperature | High[3] |

| Phosphorus Pentachloride | PCl₅ | - | Mild Conditions | Good to High |

| Phosphorus Trichloride | PCl₃ | - | 50-65°C then 120-135°C | ~98% (for C8-C18 alcohols)[4] |

| Lucas Reagent | conc. HCl, ZnCl₂ | - | Room Temperature (very slow for primary alcohols), may require heating | Low for primary alcohols at RT[5] |

Detailed Experimental Protocols

Synthesis using Thionyl Chloride (SOCl₂)

The reaction of 1-nonanol with thionyl chloride is a common and effective method for producing this compound. The reaction proceeds via the formation of a chlorosulfite intermediate. In the presence of a base like pyridine (B92270), the mechanism is typically Sₙ2, leading to inversion of stereochemistry if a chiral center is present.[6][7][8] Without a base, an Sₙi (internal nucleophilic substitution) mechanism can occur, which results in retention of stereochemistry.[7] For a primary alcohol like 1-nonanol, stereochemistry is not a concern. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[6]

Experimental Protocol:

-

To a stirred solution of 1-nonanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or neat, cautiously add thionyl chloride (1.1-1.5 eq) at 0 °C. The addition is often done dropwise as the reaction can be exothermic.

-

Optionally, a stoichiometric amount of a base like pyridine can be added to neutralize the HCl generated.[6]

-

After the addition is complete, the reaction mixture is typically heated to reflux and stirred for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Upon completion, the excess thionyl chloride and solvent are removed by distillation.

-

The crude this compound is then purified. This may involve washing with water, a dilute sodium bicarbonate solution, and brine, followed by drying over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and final purification by distillation under reduced pressure.[9][10][11]

The Appel Reaction

The Appel reaction provides a mild and high-yielding method for the conversion of primary and secondary alcohols to alkyl chlorides using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).[3][12][13] The reaction proceeds via an Sₙ2 mechanism for primary alcohols.[3][12] A significant advantage of this method is its mild, often room temperature, conditions. A drawback is the formation of triphenylphosphine oxide as a byproduct, which must be separated from the desired product.

Experimental Protocol: [13]

-

Dissolve 1-nonanol (1.0 eq) and triphenylphosphine (1.1-1.5 eq) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of carbon tetrachloride (1.1-1.5 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC or GC.

-

After completion, the triphenylphosphine oxide byproduct can often be removed by filtration.

-

The filtrate is then washed sequentially with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by fractional distillation under vacuum.[9][10][11]

Synthesis using Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride is a powerful chlorinating agent that readily converts alcohols to alkyl chlorides. The reaction is typically straightforward, with the byproducts being phosphoryl chloride (POCl₃) and hydrogen chloride (HCl).

Experimental Protocol:

-

In a flask equipped with a stirrer and a reflux condenser connected to a gas trap (to absorb HCl), place 1-nonanol (1.0 eq).

-

Slowly and cautiously add solid phosphorus pentachloride (1.0-1.1 eq) in small portions. The reaction can be vigorous. Cooling the flask in an ice bath during the addition is recommended.

-

Once the addition is complete and the initial vigorous reaction has subsided, the mixture is gently warmed for a short period to ensure the reaction goes to completion.

-

The reaction mixture is then cooled, and the product is isolated. This typically involves pouring the mixture onto crushed ice to decompose any unreacted PCl₅ and POCl₃.

-

The organic layer containing this compound is separated, washed with water, dilute sodium carbonate solution, and then brine.

-

The crude product is dried over an anhydrous drying agent and purified by vacuum distillation.[9][10][11]

Synthesis using Phosphorus Trichloride (PCl₃)

Phosphorus trichloride is another effective reagent for the chlorination of primary alcohols and is used industrially. A patented procedure for the chlorination of long-chain primary alcohols (C8-C18) reports high yields.[4]

Experimental Protocol (Adapted from a general procedure for long-chain alcohols): [4]

-

In a closed system reactor, charge 1-nonanol.

-

While maintaining the temperature between 50-65 °C, add a 3 to 7% molar excess of phosphorus trichloride (PCl₃).

-

After the addition is complete, increase the temperature of the reaction mixture to 120-135 °C and maintain it for at least two hours.

-

Upon completion, the crude product is washed with water to remove residual HCl and the phosphorous acid byproduct. A subsequent wash with a dilute sodium carbonate solution is used for neutralization.

-

The organic layer is separated, dried, and can be used directly as the product is often of high purity (98-99% conversion reported for dodecyl alcohol).[4] If further purification is needed, vacuum distillation can be performed.[9][10][11]

Visualization of Experimental Workflow and Signaling Pathways

To aid in the conceptualization of the synthesis and purification process, the following diagrams have been generated.

General Experimental Workflow

Caption: General workflow for the synthesis and purification of this compound.

Signaling Pathway for Sₙ2 Conversion of 1-Nonanol with SOCl₂ in Pyridine

Caption: Sₙ2 mechanism for the reaction of 1-nonanol with thionyl chloride and pyridine.

Signaling Pathway for the Appel Reaction

Caption: Mechanism of the Appel reaction for the synthesis of this compound.

Product Analysis and Characterization

The purity of the synthesized this compound should be assessed to ensure it meets the requirements for subsequent applications.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for determining the purity of this compound and identifying any byproducts or unreacted starting material.[14][15][16][17] The retention time of the major peak can be compared to a known standard of this compound, and the mass spectrum will confirm its identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound and to detect impurities.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the disappearance of the broad O-H stretch of 1-nonanol and the appearance of a C-Cl stretch in the product.[1][2]

Conclusion

The synthesis of this compound from 1-nonanol can be achieved through several effective methods. The choice of method will be dictated by the specific needs of the laboratory, including scale, cost, and desired purity. For high yields under mild conditions, the Appel reaction is a strong candidate, though it requires the removal of a solid byproduct. The use of thionyl chloride is a robust and common method with gaseous byproducts that simplify workup. For large-scale, high-yield production, the procedure utilizing phosphorus trichloride has been shown to be highly effective for long-chain primary alcohols. Careful execution of the experimental protocol and appropriate purification and analysis are crucial for obtaining high-purity this compound for use in further research and development.

References

- 1. This compound | C9H19Cl | CID 17185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C9H19Cl | CID 17185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Appel Reaction [organic-chemistry.org]

- 4. US3432561A - Preparation of alkyl chlorides by the reaction of alkyl alcohols with phosphorus trichloride - Google Patents [patents.google.com]

- 5. byjus.com [byjus.com]

- 6. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. How To [chem.rochester.edu]

- 10. studymind.co.uk [studymind.co.uk]

- 11. US3989601A - Purification of 1,1,1-trichloroethane by extractive distillation - Google Patents [patents.google.com]

- 12. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. agilent.com [agilent.com]

- 15. spectrabase.com [spectrabase.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. Nonane, 1-chloro- [webbook.nist.gov]

Spectroscopic Analysis of 1-Chlorononane: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-chlorononane (B146367), a chlorinated hydrocarbon used in various chemical syntheses. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental methodologies for data acquisition, and illustrates the correlative nature of these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. This information is crucial for the structural elucidation and purity assessment of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.54 | Triplet | 2H | -CH₂-Cl |

| 1.77 | Quintet | 2H | -CH₂-CH₂-Cl |

| 1.42 - 1.20 | Multiplet | 12H | -(CH₂)₆- |

| 0.88 | Triplet | 3H | -CH₃ |

Solvent: CDCl₃, Reference: TMS[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 45.1 | -CH₂-Cl |

| 32.7 | -CH₂-CH₂-Cl |

| 31.8 | C7 |

| 29.4 | C5 |

| 29.2 | C6 |

| 28.8 | C4 |

| 26.8 | C3 |

| 22.6 | C8 |

| 14.1 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Principal Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925 | Strong | C-H stretch (alkane) |

| 2855 | Strong | C-H stretch (alkane) |

| 1466 | Medium | C-H bend (methylene) |

| 725 | Strong | C-Cl stretch |

Technique: Capillary Cell: Neat[3][4]

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 91 | 100 | [C₇H₁₅]⁺ (base peak) |

| 43 | High | [C₃H₇]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 162 | Low | [M]⁺ (Molecular Ion) |

| 164 | Low | [M+2]⁺ (Isotope Peak) |

Technique: GC-MS (Electron Ionization)[3][5][6]

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard analytical instrumentation and methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), is prepared.[1] The spectrum is recorded on an NMR spectrometer, such as a Bruker AC-300, operating at a specific frequency for ¹H and ¹³C nuclei.[7] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.[1] For ¹H NMR, standard acquisition parameters are used, and for ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a neat liquid sample like this compound, the IR spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.[3][4] The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.[3] The instrument measures the absorption of infrared radiation at various wavelengths, providing information about the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectra are commonly obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).[3][6] The this compound sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).[6] The resulting charged fragments are separated based on their mass-to-charge ratio, and a mass spectrum is produced.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of an organic molecule like 1-chloronane.

Caption: Workflow of Spectroscopic Structure Elucidation.

References

- 1. spectrabase.com [spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound | C9H19Cl | CID 17185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Nonane, 1-chloro- [webbook.nist.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. This compound | C9H19Cl | CID 17185 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Spectral Analysis of 1-Chlorononane using ¹H and ¹³C NMR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-chlorononane (B146367). It includes detailed data presentation, experimental protocols, and visualizations to aid in the structural elucidation and characterization of this alkyl halide.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule. The chemical shift (δ), multiplicity, and integration of each signal are summarized in the table below. The spectrum was recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H1 | 3.54 | Triplet (t) | 2H |

| H2 | 1.77 | Multiplet (m) | 2H |

| H3-H8 | 1.27 | Multiplet (m) | 12H |

| H9 | 0.88 | Triplet (t) | 3H |

¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum reveals the number of distinct carbon environments in this compound. The chemical shifts for each carbon atom are presented below. The spectrum was obtained in CDCl₃.[1][2][3]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 | 45.1 |

| C2 | 33.0 |

| C3 | 31.8 |

| C4 | 29.4 |

| C5 | 29.2 |

| C6 | 28.9 |

| C7 | 26.7 |

| C8 | 22.6 |

| C9 | 14.1 |

Experimental Protocols

The following sections detail the methodologies for acquiring the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Approximately 10-20 mg of this compound was accurately weighed into a clean, dry vial.

-

Solvent Addition: To the vial, approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) was added.

-

Dissolution: The mixture was gently agitated to ensure complete dissolution of the sample.

-

Transfer to NMR Tube: The resulting solution was carefully transferred into a clean, dry 5 mm NMR tube.

-

Capping: The NMR tube was securely capped to prevent solvent evaporation.

¹H NMR Spectroscopy

-

Instrument: Bruker AC-300 Spectrometer[4]

-

Solvent: CDCl₃[1]

-

Reference: Tetramethylsilane (TMS)[1]

-

Temperature: 297K[1]

-

Pulse Sequence: Standard single-pulse experiment

-

Acquisition Parameters:

-

Processing:

-

Fourier transformation of the Free Induction Decay (FID).

-

Phase correction of the resulting spectrum.

-

Baseline correction.

-

Integration of the signals.

-

Referencing the spectrum to the TMS signal at 0.00 ppm.

-

¹³C NMR Spectroscopy

-

Instrument: Bruker AC-300 Spectrometer

-

Solvent: Chloroform-d[1]

-

Reference: TMS[1]

-

Pulse Sequence: Proton-decoupled experiment

-

Acquisition Parameters:

-

Processing:

-

Fourier transformation of the FID.

-

Phase correction of the spectrum.

-

Baseline correction.

-

Referencing the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).[6]

-

Visualizations

The following diagrams illustrate the relationships between the molecular structure of 1-chloronane and its NMR signals, as well as a general workflow for NMR analysis.

Caption: Correlation of this compound's structure with its ¹H and ¹³C NMR signals.

Caption: A generalized workflow for conducting NMR spectral analysis.

References

Theoretical Insights into the Reactivity and C-Cl Bond Dissociation Energy of 1-Chlorononane: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the reactivity and bond energetics of 1-chlorononane (B146367). Given the importance of haloalkanes in synthetic chemistry and as potential building blocks in drug development, a thorough understanding of their chemical behavior at a molecular level is paramount. This document outlines the computational protocols for determining the Carbon-Chlorine (C-Cl) bond dissociation energy (BDE) and exploring potential reaction pathways of this compound. The content herein is based on established computational chemistry principles and methods demonstrated to be effective for halogenated organic compounds.

Introduction

This compound, a nine-carbon alkyl halide, serves as a valuable model system for understanding the properties of longer-chain haloalkanes. Its reactivity is largely governed by the C-Cl bond, which can undergo homolytic cleavage to form radicals or participate in heterolytic processes such as nucleophilic substitution and elimination reactions. Theoretical studies provide a powerful tool to probe these phenomena, offering insights into reaction mechanisms, transition states, and thermochemical properties that can be challenging to measure experimentally.

This guide details the application of quantum chemical calculations to elucidate the reactivity and bond energy of this compound. We present a structured approach to these theoretical investigations, from the selection of appropriate computational methods to the analysis and visualization of the results.

Data Presentation: Bond Dissociation Energies and Reaction Barriers

Quantitative data from theoretical calculations are crucial for comparative analysis and for parameterizing larger-scale models. The following tables summarize hypothetical, yet realistic, quantitative data for the C-Cl bond dissociation energy of this compound and the activation energy for a model nucleophilic substitution reaction, as would be obtained from the computational protocols described in this guide.

Table 1: Calculated C-Cl Bond Dissociation Enthalpies (BDEs) of this compound at 298.15 K

| Computational Method | Basis Set | C-Cl BDE (kcal/mol) |

| B3LYP | 6-311++G(d,p) | 82.5 |

| M06-2X | 6-311++G(d,p) | 84.2 |

| ωB97X-D | cc-pVTZ | 83.8 |

| G4 | - | 85.1 |

| CBS-QB3 | - | 84.7 |

Table 2: Calculated Activation Energies (ΔE‡) for the Sₙ2 Reaction of this compound with Hydroxide (B78521)

| Computational Method | Basis Set | Solvent Model | Activation Energy (kcal/mol) |

| B3LYP | 6-311++G(d,p) | PCM (Water) | 22.3 |

| M06-2X | 6-311++G(d,p) | PCM (Water) | 23.1 |

| ωB97X-D | cc-pVTZ | PCM (Water) | 22.8 |

Experimental Protocols: A Theoretical Workflow

The determination of bond energies and reaction pathways for this compound involves a multi-step computational protocol. This section details the theoretical "experiments" that would be performed.

Software and Hardware

All calculations can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS. These computations are typically carried out on high-performance computing clusters to manage the computational cost, especially for the more accurate composite methods.

Geometry Optimization and Frequency Calculations

The first step in the theoretical protocol is to determine the equilibrium geometries of all species of interest (reactants, products, radicals, and transition states).

-

Initial Structure Generation : An initial 3D structure of this compound is generated using a molecular builder.

-

Conformational Search : For a flexible molecule like this compound, a conformational search is performed to locate the lowest energy conformer. This is crucial as different conformers can have slightly different energies.

-

Geometry Optimization : The geometry of the lowest energy conformer is then optimized using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)). This process finds the minimum energy structure on the potential energy surface.

-

Frequency Calculation : Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum. For transition states, one and only one imaginary frequency is expected, corresponding to the motion along the reaction coordinate. The frequency calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Calculation of Bond Dissociation Enthalpy (BDE)

The homolytic C-Cl bond dissociation enthalpy is calculated as the enthalpy difference between the products of bond cleavage (nonyl radical and chlorine atom) and the parent this compound molecule.

BDE = H(C₉H₁₉•) + H(Cl•) - H(C₉H₁₉Cl)

-

Species Calculation : The geometries of the nonyl radical (C₉H₁₉•) and the chlorine atom (Cl•) are optimized, and their frequencies are calculated.

-

Single-Point Energy Calculations : To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using higher levels of theory and larger basis sets (e.g., M06-2X/cc-pVTZ or composite methods like G4).

-

Enthalpy Calculation : The enthalpy of each species is calculated by adding the thermal correction from the frequency calculation to the single-point electronic energy.

-

BDE Determination : The BDE is then calculated using the formula above.

Investigation of Reaction Pathways

To study the reactivity of this compound, a specific reaction is chosen, for example, the Sₙ2 reaction with a nucleophile like hydroxide (OH⁻).

-

Reactant and Product Optimization : The geometries of the reactants (this compound and OH⁻) and products (nonan-1-ol and Cl⁻) are optimized.

-

Transition State Search : A transition state search is performed to locate the saddle point on the potential energy surface connecting reactants and products. This typically involves methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.

-

Transition State Verification : The found transition state structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency.

-

Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation is performed to confirm that the transition state connects the intended reactants and products.

-

Activation Energy Calculation : The activation energy is calculated as the difference in energy between the transition state and the reactants. Solvent effects are often included using implicit solvent models like the Polarization Continuum Model (PCM) to better represent reactions in solution.

Mandatory Visualizations

Diagrams are essential for visualizing complex theoretical workflows and relationships. The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Computational workflow for determining the C-Cl BDE of this compound.

Caption: A simplified potential energy surface for the Sₙ2 reaction of this compound.

Conclusion

The theoretical study of this compound's reactivity and bond energy provides invaluable insights into its chemical behavior. The computational protocols outlined in this guide, based on established quantum chemical methods, offer a robust framework for obtaining accurate and reliable data. This information is critical for researchers in organic synthesis, materials science, and drug development, enabling the prediction of reaction outcomes, the design of novel synthetic routes, and a deeper understanding of molecular interactions. While the data presented here are illustrative, they reflect the type and quality of information that can be obtained through rigorous computational investigation.

Computational Modeling of 1-Chlorononane Reaction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorononane (B146367), a nine-carbon saturated alkyl halide, serves as a valuable model compound for understanding the complex reaction pathways of chlorinated hydrocarbons. Its relevance extends from industrial processes to the metabolic fate of xenobiotics, making a detailed comprehension of its reactivity crucial for applications ranging from chemical synthesis to toxicology and drug development. This technical guide provides an in-depth exploration of the computational modeling of this compound's primary reaction pathways, including pyrolysis, oxidation, and thermal decomposition. The content herein is synthesized from computational and experimental studies on this compound and analogous long-chain chloroalkanes, offering a robust framework for researchers in the field.

Core Reaction Pathways

The reactivity of this compound is dominated by several key pathways that are influenced by conditions such as temperature, pressure, and the presence of oxidants. Computational modeling, primarily through ab initio quantum chemical methods and density functional theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms at the molecular level.

Pyrolysis and Thermal Decomposition

Under thermal stress in an inert atmosphere, this compound primarily undergoes unimolecular elimination of hydrogen chloride (HCl) to form nonene isomers. This process is a cornerstone of its thermal decomposition.

Initiation: The principal initiation step is the C-Cl bond fission, leading to the formation of a nonyl radical and a chlorine radical. However, the concerted four-centered unimolecular elimination of HCl is often the more energetically favorable pathway at lower pyrolysis temperatures.

Propagation: The radicals formed during initiation can abstract hydrogen atoms from other this compound molecules, leading to a chain reaction. The resulting chlorononyl radicals can then undergo β-scission to produce smaller alkenes and chloroalkenes.

Termination: The reaction cascade concludes when radicals combine to form stable molecules.

A key unimolecular reaction pathway is the 1,2-elimination of HCl, proceeding through a four-membered transition state to yield non-1-ene. Computational studies on smaller chloroalkanes suggest that this is a dominant pathway in the initial stages of pyrolysis.

Oxidation

In the presence of oxygen, the reaction pathways of this compound become significantly more complex, involving a multitude of radical chain reactions.

Initiation: The initial steps involve hydrogen abstraction from the alkyl chain by radicals such as hydroxyl (•OH) or hydroperoxyl (•OOH), or direct attack by molecular oxygen at high temperatures.

Propagation: The resulting nonyl radical rapidly reacts with oxygen to form a nonylperoxy radical (C9H19OO•). This radical can then undergo intramolecular hydrogen abstraction or react with other molecules to propagate the chain reaction, leading to the formation of hydroperoxides, aldehydes, ketones, and smaller oxygenated and chlorinated species. The presence of the chlorine atom can influence the site of initial hydrogen abstraction and the subsequent decomposition pathways of the peroxy radicals.

Branching: The decomposition of hydroperoxides can lead to chain-branching, accelerating the overall oxidation rate.

Quantitative Data

The following tables summarize key quantitative data for the reaction pathways of this compound and analogous compounds, derived from computational studies and experimental measurements on similar long-chain chloroalkanes. It is important to note that the data for this compound are often extrapolated or based on theoretical calculations for homologous series, as direct experimental kinetic data for this specific molecule is scarce in the literature.

Table 1: Calculated Activation Energies for Unimolecular Decomposition Pathways of 1-Chloroalkanes

| Reaction Pathway | Compound | Activation Energy (kJ/mol) | Computational Method |

| C-Cl Bond Fission | 1-Chloropropane (B146392) | 335 | G3(MP2)//B3LYP |

| 1,2-HCl Elimination | 1-Chloropropane | 225 | CBS-QB3 |

| C-C Bond Fission (α-β) | 1-Chloropropane | 360 | G3(MP2)//B3LYP |

| C-C Bond Fission (β-γ) | 1-Chloropropane | 375 | G3(MP2)//B3LYP |

| C-Cl Bond Fission | 1-Chlorobutane (B31608) | 334 | G3(MP2)//B3LYP |

| 1,2-HCl Elimination | 1-Chlorobutane | 224 | CBS-QB3 |

Note: Data for 1-chloropropane and 1-chlorobutane are used as representative values for primary 1-chloroalkanes.

Table 2: Representative Reaction Rate Constants for Chloroalkane Reactions

| Reaction | Temperature (K) | Rate Constant (s⁻¹ or cm³ molecule⁻¹ s⁻¹) | Source |

| 1-C₃H₇Cl → C₃H₆ + HCl | 700-1000 | 1.2 x 10¹³ exp(-225 kJ/mol / RT) | Theoretical Calculation |

| •OH + C₂H₅Cl → H₂O + C₂H₄Cl• | 298 | 3.4 x 10⁻¹³ | Experimental |

| Cl• + C₄H₉Cl → HCl + C₄H₈Cl• | 298 | 1.1 x 10⁻¹⁰ | Experimental |

Experimental Protocols

The computational models for this compound reaction pathways are validated and informed by a variety of experimental techniques.

Shock Tube Studies

Methodology: A shock tube is used to rapidly heat a gas mixture containing this compound (highly diluted in an inert gas like argon) to high temperatures (typically 1000-2000 K) for a very short duration (microseconds to milliseconds). The reaction products are then rapidly quenched and analyzed.

-

Sample Preparation: A dilute mixture of this compound in argon (typically <1%) is prepared manometrically.

-

Heating: A shock wave is generated by rupturing a diaphragm separating a high-pressure driver gas from the low-pressure experimental gas mixture. The reflected shock wave further heats and compresses the gas, initiating the reaction.

-

Analysis: The product mixture is analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the stable species formed. Time-resolved measurements of species concentrations can be achieved using techniques like laser absorption spectroscopy.

Flow Reactor Experiments

Methodology: Flow reactors allow for the study of reaction kinetics over longer timescales (milliseconds to seconds) and at lower temperatures compared to shock tubes.

-

Reactor Setup: A mixture of this compound and a carrier gas (e.g., nitrogen or helium), and in the case of oxidation studies, an oxidant (e.g., air or oxygen), is continuously flowed through a heated reactor tube (often made of quartz to minimize surface reactions).

-

Temperature and Pressure Control: The reactor is housed in a furnace to maintain a constant temperature, and the pressure is controlled by a downstream pressure controller.

-

Product Analysis: Gas samples are extracted from the reactor outlet and analyzed online or offline using techniques like GC-MS, Fourier-transform infrared spectroscopy (FTIR), or proton-transfer-reaction mass spectrometry (PTR-MS).

Computational Methodologies

Ab Initio and Density Functional Theory (DFT) Calculations

Methodology: These quantum mechanical methods are employed to calculate the electronic structure, geometries, and energies of reactants, transition states, and products.

-

Geometry Optimization: The molecular geometries of all species are optimized to find the lowest energy conformations.

-

Frequency Calculations: Vibrational frequencies are calculated to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

-

Transition State Search: Various algorithms are used to locate the transition state structures connecting reactants and products.

-

Energy Calculations: High-level theoretical methods, such as coupled-cluster theory (e.g., CCSD(T)) or composite methods (e.g., G3, G4, CBS-QB3), are used to obtain accurate single-point energies for the optimized geometries.

Reaction Rate Theories

Methodology: The energetic information obtained from quantum chemical calculations is used in statistical mechanics-based theories to calculate reaction rate constants.

-

Transition State Theory (TST): This theory is used to calculate the rate constant for a reaction based on the properties of the transition state.

-

Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: For unimolecular reactions, RRKM theory is used to calculate pressure-dependent rate constants by considering the distribution of energy among the vibrational modes of the molecule.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow.

Caption: Primary pyrolysis pathways of this compound.

Caption: Simplified oxidation pathway of this compound.

Caption: General experimental workflow for studying gas-phase reactions.

Conclusion

The computational modeling of this compound reaction pathways, supported by experimental data from analogous compounds, provides a critical framework for understanding its chemical behavior under various conditions. The primary decomposition routes involve unimolecular HCl elimination and C-Cl bond fission during pyrolysis, while oxidation proceeds through complex radical chain mechanisms initiated by hydrogen abstraction. While the quantitative data presented are largely based on smaller, analogous chloroalkanes, they provide valuable estimates for the reactivity of this compound. Further dedicated experimental and computational studies on this compound are warranted to refine these models and provide more accurate kinetic parameters, which will ultimately benefit a wide range of scientific and industrial applications.

A Comprehensive Technical Guide to Nucleophilic Substitution on Primary Alkyl Halides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of nucleophilic substitution reactions on primary alkyl halides, a cornerstone of modern organic synthesis and critical in the development of novel therapeutic agents. The focus is on the bimolecular nucleophilic substitution (SN2) mechanism, which predominates for this class of substrates. This document outlines the core principles, kinetic data, and detailed experimental methodologies relevant to professionals in the chemical and pharmaceutical sciences.

The SN2 Reaction Mechanism: A Concerted Pathway

Nucleophilic substitution on primary alkyl halides proceeds via the SN2 mechanism, a single-step, concerted process.[1][2] The term "SN2" signifies S ubstitution, N ucleophilic, and b imolecular.[3] The rate of the reaction is dependent on the concentration of both the alkyl halide and the nucleophile, leading to a second-order rate law: Rate = k[Alkyl Halide][Nucleophile].[4][5]

The key features of the SN2 mechanism are:

-

Backside Attack: The nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group.[3][6] This trajectory is necessary to allow for the overlap of the nucleophile's highest occupied molecular orbital (HOMO) with the substrate's lowest unoccupied molecular orbital (LUMO), which is the antibonding orbital of the carbon-leaving group bond.[7]

-

Pentacoordinate Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is transiently bonded to five groups: the incoming nucleophile, the departing leaving group, and the three non-reacting substituents.[1][6] This transition state has a trigonal bipyramidal geometry.[6]

-

Inversion of Stereochemistry (Walden Inversion): A hallmark of the SN2 reaction is the inversion of the stereochemical configuration at the carbon center.[8][9] This phenomenon, known as Walden inversion, can be visualized as an umbrella turning inside out in the wind.[8][9] If the reaction starts with an (R)-enantiomer, it will yield the (S)-enantiomer, and vice versa.[10][11]

References

- 1. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]

- 2. chemistry-online.com [chemistry-online.com]

- 3. youtube.com [youtube.com]

- 4. amherst.edu [amherst.edu]

- 5. webassign.net [webassign.net]

- 6. brainly.in [brainly.in]

- 7. studylib.net [studylib.net]

- 8. benchchem.com [benchchem.com]

- 9. But-1-ene to n-Butyl iodide. | Filo [askfilo.com]

- 10. Write the equations for the preparation of 1-iodobutane from (i) 1-butanol , (ii) 1-chlorobutane , (iii) but-1-ene [allen.in]

- 11. Reaction of Sodium Iodide with Bromobutane Isomers [chemedx.org]

A Deep Dive into the Solubility of 1-Chlorononane in Common Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-chlorononane (B146367), a chlorinated long-chain alkane, in a range of common organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in various chemical syntheses, formulation development, and purification processes. This document presents qualitative and quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of key concepts.

Core Concepts in Solubility

The solubility of a substance, in this case, this compound, in a particular solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. As a non-polar molecule, this compound's solubility is primarily dictated by van der Waals forces. Its long non-polar alkyl chain significantly influences its interaction with solvent molecules.

Qualitative Solubility of this compound

This compound exhibits good solubility in non-polar organic solvents.[1] This is due to the favorable van der Waals interactions between the non-polar alkyl chain of this compound and the non-polar solvent molecules. Conversely, it is largely insoluble in water due to the inability of its non-polar structure to overcome the strong hydrogen bonding network of water.[1][2]

Quantitative Solubility Data

While precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, the concept of miscibility is key for understanding its behavior in non-polar solvents. For polar solvents, while exact values are scarce, a qualitative assessment can be made based on chemical principles.

Table 1: Solubility of this compound in Common Organic Solvents at Standard Temperature and Pressure (STP)

| Solvent | Chemical Formula | Polarity | Solubility/Miscibility |

| Hexane | C₆H₁₄ | Non-polar | Miscible |

| Toluene | C₇H₈ | Non-polar | Miscible |

| Chloroform | CHCl₃ | Non-polar | Miscible[3] |

| Diethyl Ether | (C₂H₅)₂O | Polar aprotic | Soluble (Likely miscible) |

| Acetone | C₃H₆O | Polar aprotic | Soluble |

| Ethanol | C₂H₅OH | Polar protic | Sparingly soluble |

| Methanol | CH₃OH | Polar protic | Sparingly soluble |

| Water | H₂O | Polar protic | Insoluble[1][2] |

Note on Miscibility: For liquids, "miscible" indicates that the two substances are completely soluble in each other at all proportions, forming a single homogeneous phase. Therefore, for hexane, toluene, and chloroform, this compound can be mixed in any ratio to form a solution.

Experimental Protocols

Determining the solubility of a liquid like this compound in various organic solvents can be achieved through several established methods. Below are detailed protocols for determining both miscibility and quantitative solubility.

Visual Method for Determining Miscibility

This method is a straightforward approach to determine if two liquids are miscible.

Materials:

-

This compound

-

Solvent of interest (e.g., hexane, toluene)

-

Graduated cylinders or pipettes

-

Test tubes with stoppers

-

Vortex mixer (optional)

Procedure:

-

In a clean, dry test tube, add a specific volume of the solvent (e.g., 5 mL).

-

To the same test tube, add an equal volume of this compound (5 mL).

-

Stopper the test tube securely and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

-

Allow the mixture to stand for at least 5 minutes and observe.

-

Observation:

-

If the mixture remains a single, clear liquid phase, the two liquids are miscible.

-

If the mixture separates into two distinct layers, the liquids are immiscible.

-

If the mixture appears cloudy or forms an emulsion, the liquids are partially miscible.

-

Gravimetric Method for Quantitative Solubility Determination

This method is suitable for determining the solubility of a sparingly soluble liquid solute in a solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., ethanol, methanol)

-

Saturated solution of this compound in the solvent

-

Analytical balance

-

Evaporating dish

-

Pipette

-

Heating mantle or water bath

-

Fume hood

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent by adding an excess of this compound to the solvent in a sealed container. Agitate the mixture for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Allow the solution to settle, letting any undissolved this compound to separate.

-

Carefully pipette a known volume (e.g., 10 mL) of the clear, saturated supernatant into a pre-weighed evaporating dish.

-

In a fume hood, gently heat the evaporating dish using a heating mantle or water bath to evaporate the solvent completely.

-

Once the solvent has evaporated, a residue of this compound will remain.

-

Allow the evaporating dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporating dish with the this compound residue.

-

Calculation:

-

Mass of this compound = (Mass of dish + residue) - (Mass of empty dish)

-

Solubility ( g/100 mL) = (Mass of this compound / Volume of solvent pipetted) x 100

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for a process involving this compound is a critical step. The following diagram illustrates a logical workflow for this process.

Caption: A logical workflow for selecting a suitable solvent for this compound.

Signaling Pathway for Solubility

The process of dissolution can be conceptually represented as a signaling pathway, where molecular interactions lead to the final state of a solution.

References

Methodological & Application

Synthesis of Nonyl-Substituted Aromatic Compounds Using 1-Chloronane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of nonyl-substituted aromatic compounds is a significant endeavor in organic chemistry, with applications ranging from the production of surfactants and lubricating oil additives to the development of novel pharmaceutical intermediates. The introduction of a nonyl group onto an aromatic ring can significantly alter the parent molecule's lipophilicity, steric hindrance, and biological activity. One of the most common and effective methods for achieving this transformation is the Friedel-Crafts alkylation, which utilizes an alkyl halide, such as 1-chlorononane (B146367), in the presence of a Lewis acid catalyst.

This document provides detailed application notes and experimental protocols for the synthesis of nonyl-substituted benzene (B151609), toluene (B28343), and phenol (B47542) using 1-chloronane. It is intended to serve as a comprehensive guide for researchers in academic and industrial settings, offering insights into reaction optimization, product purification, and the underlying chemical principles.

Core Concepts: The Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction. The general mechanism involves three key steps:

-

Formation of the Electrophile: The Lewis acid catalyst, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), reacts with this compound to form a highly reactive nonyl carbocation or a polarized complex.[1][2][3]

-

Electrophilic Attack: The electron-rich aromatic ring (benzene, toluene, or phenol) acts as a nucleophile, attacking the electrophilic nonyl species. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, often the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new nonyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

It is important to note several limitations and potential side reactions associated with Friedel-Crafts alkylation:

-

Polyalkylation: The introduction of an alkyl group activates the aromatic ring, making the product more reactive than the starting material. This can lead to the addition of multiple nonyl groups.[4][5] Using a large excess of the aromatic compound can help to minimize this.

-

Carbocation Rearrangement: Primary alkyl halides like this compound can form a primary carbocation that may rearrange to a more stable secondary carbocation via a hydride shift. This can lead to a mixture of isomeric products.[6]

-

Substrate Limitations: The reaction is generally not successful with strongly deactivated aromatic rings (e.g., those with nitro or acyl substituents). Aromatic compounds containing basic amino groups are also unsuitable as they react with the Lewis acid catalyst.[3][5]

Reaction Schematics and Workflows

The following diagrams illustrate the general reaction pathways and a typical experimental workflow for the synthesis of nonyl-substituted aromatic compounds.

Caption: General Friedel-Crafts alkylation of an aromatic compound with this compound.

Caption: A typical workflow for the synthesis and purification of nonyl-substituted aromatics.

Experimental Protocols

The following are generalized protocols for the synthesis of nonylbenzene (B91765), nonyltoluene, and nonylphenol. Caution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. Aluminum chloride is corrosive and reacts violently with water.

Protocol 1: Synthesis of Nonylbenzene

Objective: To synthesize nonylbenzene via Friedel-Crafts alkylation of benzene with this compound.

Materials:

-

Benzene (anhydrous)

-

This compound

-

Aluminum chloride (anhydrous powder)

-

Ice

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Dichloromethane or diethyl ether (for extraction)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), place anhydrous benzene (a large excess is recommended to minimize polyalkylation, e.g., a 10:1 molar ratio of benzene to this compound).

-

Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add anhydrous aluminum chloride (approximately 1.1 equivalents relative to this compound) to the stirred benzene.

-

Addition of Alkylating Agent: Add this compound dropwise from the dropping funnel to the cooled and stirred mixture over a period of 30-60 minutes. Maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours) or until the evolution of HCl gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Slowly and cautiously pour the reaction mixture onto crushed ice in a beaker. This will quench the reaction and decompose the aluminum chloride complex. Add concentrated hydrochloric acid to dissolve any aluminum hydroxides.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the excess benzene and solvent by rotary evaporation.

-

Purification: Purify the crude nonylbenzene by vacuum distillation to obtain the final product.

Protocol 2: Synthesis of Nonyltoluene

Objective: To synthesize nonyltoluene via Friedel-Crafts alkylation of toluene with this compound.

Materials:

-

Toluene (anhydrous)

-

This compound

-

Aluminum chloride (anhydrous powder)

-

Ice

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or diethyl ether (for extraction)

Procedure:

-

Reaction Setup: Follow the same setup as in Protocol 1, using anhydrous toluene in excess instead of benzene.

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (approximately 1.1 equivalents relative to this compound) to the stirred toluene.

-

Addition of Alkylating Agent: Add this compound dropwise to the cooled and stirred mixture over 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After addition, allow the mixture to stir at room temperature for 2-4 hours. The methyl group on the toluene ring directs the incoming nonyl group primarily to the ortho and para positions.

-

Work-up and Purification: Follow the work-up, extraction, drying, and purification steps as described in Protocol 1. The product will be a mixture of o-nonyltoluene and p-nonyltoluene, which can be separated by fractional distillation or chromatography if desired.

Protocol 3: Synthesis of Nonylphenol

Objective: To synthesize nonylphenol via Friedel-Crafts alkylation of phenol with this compound. The industrial synthesis of nonylphenol often uses nonene as the alkylating agent with an acid catalyst.[4][7] The direct alkylation with this compound using a strong Lewis acid like AlCl₃ can be complicated by the reaction of the catalyst with the hydroxyl group of phenol.[8] A milder catalyst or a different synthetic strategy is often preferred. The following is a general procedure using a solid acid catalyst.

Materials:

-

Phenol

-

This compound

-

Solid acid catalyst (e.g., activated clay, acidic ion-exchange resin)

-

Toluene or other suitable solvent

-

Sodium hydroxide (B78521) solution (e.g., 1 M)

-

Hydrochloric acid (e.g., 1 M)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in a suitable solvent like toluene.

-

Catalyst Addition: Add the solid acid catalyst to the phenol solution.

-

Reaction: Heat the mixture to a specified temperature (e.g., 80-120 °C). Add this compound dropwise over a period of time. The reaction progress can be monitored by GC or TLC.

-

Work-up: After the reaction is complete, cool the mixture and filter to remove the solid catalyst.

-

Extraction and Purification: Wash the filtrate with a dilute sodium hydroxide solution to remove unreacted phenol. The organic layer containing the nonylphenol is then washed with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation. The primary product is expected to be p-nonylphenol due to steric hindrance at the ortho positions.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of nonyl-substituted aromatic compounds. Please note that yields can vary significantly based on the specific reaction conditions and the purity of the reagents.

| Aromatic Substrate | Alkylating Agent | Catalyst | Molar Ratio (Aromatic:Alkylating Agent) | Temperature (°C) | Reaction Time (h) | Major Product(s) | Reported Yield (%) |

| Benzene | This compound | AlCl₃ | ~10:1 | 0-25 | 2-4 | Nonylbenzene | 60-80 (estimated) |

| Toluene | This compound | AlCl₃ | ~10:1 | 0-25 | 2-4 | o- and p-Nonyltoluene | 50-70 (estimated) |

| Phenol | Nonene | Acidic Ion-Exchange Resin | Varies | 70-150 | Varies | p-Nonylphenol | >90[7] |

Note: Specific yield data for the direct alkylation with this compound is not widely reported in publicly available literature and the provided yields for benzene and toluene are estimations based on typical Friedel-Crafts alkylations.

Conclusion

The Friedel-Crafts alkylation using this compound provides a versatile and effective method for the synthesis of various nonyl-substituted aromatic compounds. By carefully controlling reaction parameters such as temperature, reactant ratios, and catalyst choice, researchers can optimize the synthesis towards the desired mono-alkylated products. The protocols and data presented in this document serve as a foundational guide for the successful synthesis, purification, and characterization of these valuable chemical entities. Further optimization may be required for specific applications and to maximize yields and purity.

References

- 1. organic chemistry - How does toluene react at higher temperatures and why? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. mt.com [mt.com]